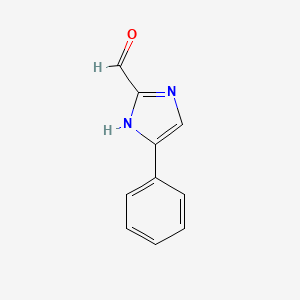

5-Phenyl-1H-imidazole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-10-11-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZJTDJQBZIIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340891 | |

| Record name | 4-Phenyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56248-10-3 | |

| Record name | 4-Phenyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The imidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1] The presence of a reactive carbaldehyde function at the 2-position and a phenyl group at the 5-position provides a versatile platform for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the basic properties, synthesis, characterization, and potential applications of this compound, serving as a technical resource for researchers in organic synthesis and drug development.

Introduction to the Imidazole Core

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] It is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents.[1][3] The unique electronic properties of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent role in molecular recognition at biological targets.[4] The introduction of a phenyl group and a carbaldehyde moiety onto this core creates a molecule with significant potential for further chemical modification and exploration of its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while the compound is commercially available, detailed experimental data in peer-reviewed literature is sparse.[5] Therefore, some properties are based on data from closely related analogues and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56248-10-3 | [5] |

| Molecular Formula | C₁₀H₈N₂O | [6] |

| Molecular Weight | 172.18 g/mol | [6] |

| Appearance | Expected to be a solid | General observation for similar compounds |

| Melting Point | Data not readily available in the literature. The related isomer, 2-phenyl-1H-imidazole-5-carbaldehyde, has a reported melting point of 167-169 °C. | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. The parent imidazole-2-carbaldehyde is soluble in water. | [7] |

| Purity (Commercial) | Typically ≥97% | [5] |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methodologies for constructing substituted imidazoles. A common and versatile method is the multicomponent Debus-Radziszewski synthesis.[8] This approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).

An alternative strategy involves the formylation of a pre-formed 5-phenylimidazole scaffold. This can be achieved through various formylating agents, such as the Vilsmeier-Haack reagent (POCl₃/DMF).

Below is a proposed synthetic workflow based on these established principles.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Synthesis of 5-Phenyl-1H-imidazole: To a solution of phenylglyoxal (1 equivalent) in glacial acetic acid, add ammonium acetate (excess) and a source of formaldehyde, such as paraformaldehyde (1 equivalent).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-water. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude 5-phenyl-1H-imidazole.

-

Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.

-

Formylation of 5-Phenyl-1H-imidazole: Dissolve the purified 5-phenyl-1H-imidazole in anhydrous DMF and cool in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise, maintaining the low temperature.

-

After the addition, allow the reaction to stir at room temperature, followed by heating to around 60-70 °C for a few hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice, followed by neutralization with a suitable base (e.g., NaOH solution) to pH 8-9.

-

The crude this compound will precipitate. Filter the solid, wash thoroughly with water, and dry.

-

Purification: Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features | Rationale/Comparison |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, δ ~9.7-10.0 ppm.- Imidazole ring proton: Singlet, δ ~7.5-8.0 ppm.- Phenyl protons: Multiplet, δ ~7.2-7.8 ppm.- Imidazole N-H proton: Broad singlet, variable chemical shift (δ > 10 ppm). | The aldehyde proton is expected to be significantly downfield.[1] The chemical shifts of the imidazole and phenyl protons are based on typical values for these aromatic systems. The N-H proton is often broad and its position is solvent-dependent. |

| ¹³C NMR | - Aldehyde carbonyl (C=O): δ ~180-190 ppm.- Imidazole carbons: δ ~120-150 ppm.- Phenyl carbons: δ ~125-140 ppm. | The carbonyl carbon of the aldehyde will be the most downfield signal. The aromatic carbons of both the imidazole and phenyl rings will appear in the typical aromatic region. |

| IR Spectroscopy | - N-H stretch: Broad band, ~3200-3400 cm⁻¹.- C-H stretch (aromatic): ~3000-3100 cm⁻¹.- C=O stretch (aldehyde): Strong, sharp band, ~1670-1690 cm⁻¹.- C=N and C=C stretches (aromatic rings): ~1450-1600 cm⁻¹. | These are characteristic vibrational frequencies for the functional groups present in the molecule. The carbonyl stretch is a particularly diagnostic peak for aldehydes. |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 172.06. | Calculated for the molecular formula C₁₀H₈N₂O. |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, with the imidazole ring influencing its reactivity.

Caption: Key reactions of the aldehyde group in this compound.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-phenyl-1H-imidazole-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to the primary alcohol, (5-phenyl-1H-imidazol-2-yl)methanol, using mild reducing agents like sodium borohydride.

-

Condensation Reactions: The carbonyl group is susceptible to nucleophilic attack, readily undergoing condensation reactions with amines to form Schiff bases (imines). This is a common strategy for elaborating the molecular structure.

-

Wittig and Related Reactions: The aldehyde can participate in Wittig-type reactions to form alkenes.

-

Decarbonylation: Imidazole-2-carbaldehydes have been reported to undergo decarbonylation in hot ethanol, which could be a potential side reaction under certain conditions.

Applications in Drug Discovery and Materials Science

The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antifungal, and antiviral properties. This compound serves as a valuable intermediate for the synthesis of novel therapeutic agents.

-

Anticancer Agents: The imidazole ring system is present in many compounds investigated for their anticancer properties. The ability to modify the aldehyde group allows for the introduction of various pharmacophores that can interact with biological targets such as kinases or topoisomerases.

-

Antiviral and Antimicrobial Agents: Imidazole derivatives have been explored for their potential as antiviral and antimicrobial drugs. The aldehyde can be converted into a variety of functional groups to optimize activity against different pathogens.

-

Coordination Chemistry and Materials Science: The nitrogen atoms in the imidazole ring can coordinate to metal ions, making imidazole derivatives useful ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination complexes with potential applications in catalysis and gas storage.

Conclusion

This compound is a versatile building block with significant potential in synthetic chemistry. While detailed, publicly available experimental data is limited, its structural features suggest a rich chemistry and a wide scope for the development of novel compounds with interesting biological and material properties. This guide provides a foundational understanding of this compound, intended to facilitate further research and application development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- [webbook.nist.gov]

- 4. 56248-10-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical characteristics of 5-Phenyl-1H-imidazole-2-carbaldehyde

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Phenyl-1H-imidazole-2-carbaldehyde

Abstract

This compound (CAS No: 56248-10-3) is a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[1] The presence of a reactive carbaldehyde function at the 2-position, combined with a phenyl substituent at the 5-position, makes this molecule a versatile building block for the synthesis of more complex chemical entities. This guide provides a comprehensive analysis of its molecular structure, synthesis, spectroscopic profile, physicochemical properties, and chemical reactivity. The content herein is synthesized from established chemical principles and available data on analogous structures, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Elucidation

The fundamental identity of this compound is established by its molecular formula and mass. It is crucial to address the inherent tautomerism of the N-unsubstituted imidazole ring. The proton on the nitrogen atom can reside on either nitrogen, leading to two equivalent tautomeric forms. This results in the interchangeability of the 4- and 5-positions. Consequently, the compound is often named interchangeably as 4-Phenyl-1H-imidazole-2-carbaldehyde.[2] For clarity, this guide will adhere to the 5-phenyl nomenclature while acknowledging this tautomerism.

| Property | Value | Reference |

| CAS Number | 56248-10-3 | [2][3] |

| Molecular Formula | C₁₀H₈N₂O | [2] |

| Molecular Weight | 172.18 g/mol | [2][4] |

| IUPAC Name | 2-phenyl-1H-imidazole-5-carbaldehyde | [4] |

| Synonyms | 4-Phenyl-1H-imidazole-2-carbaldehyde, 5-Phenyl-1H-imidazole-2-carboxaldehyde | [2] |

Synthesis and Purification Protocol

While various methods exist for the synthesis of substituted imidazoles, a common and effective approach involves the cyclocondensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. A representative protocol for the synthesis of a related compound, 2,4,5-triphenylimidazole (lophine), can be adapted. For the target molecule, a plausible and robust strategy is the reaction of a phenacyl halide with a suitable formylating agent and an ammonia source.

Proposed Synthetic Pathway: Modified Radziszewski Reaction

This protocol outlines a conceptual pathway. The reaction proceeds by the condensation of 2-bromo-1-phenylethan-1-one (phenacyl bromide) with formamidine acetate, which serves as the source for both the C2-carbon-hydrogen and the two nitrogen atoms of the imidazole ring.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-phenylethan-1-one (1.0 eq) and formamidine acetate (1.5 eq).

-

Solvent Addition: Add absolute ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenacyl bromide is consumed.

-

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid) and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue via silica gel column chromatography. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the product from impurities.

-

Validation: The purified fractions containing the product should be combined, concentrated, and the resulting solid characterized by NMR, IR, and MS to confirm its identity and purity.

Spectroscopic and Structural Characterization

Comprehensive spectroscopic analysis is essential to confirm the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The choice of solvent is critical; DMSO-d₆ is preferred as it allows for the observation of the exchangeable N-H proton.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| ¹H | ~13.0 | broad singlet | 1H | N-H : The labile imidazole proton, typically broad and downfield. |

| ~9.7 | singlet | 1H | CHO : Aldehyde proton, deshielded by the carbonyl group. | |

| ~7.9 | singlet | 1H | H4-imidazole : Imidazole ring proton. | |

| ~7.4-7.6 | multiplet | 5H | Phenyl-H : Aromatic protons of the phenyl ring. | |

| ¹³C | ~185 | C | - | CHO : Aldehyde carbonyl carbon, highly deshielded. |

| ~145 | C | - | C5-imidazole : Carbon bearing the phenyl group. | |

| ~138 | C | - | C2-imidazole : Carbon bearing the aldehyde group. | |

| ~125-130 | CH & C | - | Phenyl Carbons : Carbons of the phenyl ring. | |

| ~120 | CH | - | C4-imidazole : Imidazole ring carbon. |

Causality Note: The predicted chemical shifts are based on the analysis of structurally similar compounds, such as 4-(1H-Imidazol-1-yl)benzaldehyde.[5] The electron-withdrawing nature of the aldehyde group significantly deshields the C2 and CHO protons. The phenyl group's electronic effects and anisotropic field will influence the shifts of the imidazole and phenyl ring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3200-3000 | Broad | N-H stretch of the imidazole ring |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2850 & 2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1680 | Strong | C=O stretch of the aldehyde |

| ~1600 & ~1480 | Medium-Strong | C=C and C=N stretches of the aromatic and imidazole rings |

Expertise Note: The presence of a strong absorption around 1680 cm⁻¹ is a definitive indicator of the conjugated aldehyde carbonyl group. The broadness of the N-H stretch is characteristic and indicative of hydrogen bonding in the solid state.[5][6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 172.18

-

Key Fragmentation Pathways:

-

Loss of a formyl radical (•CHO): [M - 29]⁺ → m/z = 143

-

Loss of carbon monoxide (CO): [M - 28]⁺ → m/z = 144

-

Crystallographic and Supramolecular Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related structures like 4-(1H-Imidazol-1-yl)benzaldehyde allows for an expert prediction of its solid-state behavior.[5] The molecule is expected to form a planar conformation to maximize conjugation. In the crystal lattice, intermolecular hydrogen bonding is the dominant cohesive force.

Caption: Potential intermolecular hydrogen bonding motifs in the solid state.

Two primary hydrogen bonding motifs are anticipated: a strong N-H···N bond between the N-H donor of one molecule and the sp²-hybridized nitrogen of an adjacent molecule, and a weaker N-H···O bond involving the aldehyde oxygen. These interactions organize the molecules into extended chains or sheets in the crystal lattice.[5]

Physicochemical Properties

The physical properties of the compound are dictated by its molecular structure and intermolecular forces.

| Property | Value / Description | Rationale / Source |

| Physical Form | Expected to be a solid at room temperature. | Similar imidazole derivatives are solids. |

| Melting Point | Data not available. | For comparison, the parent imidazole-2-carboxaldehyde melts at ~209 °C (with decomposition).[7] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Low solubility in water and nonpolar solvents (e.g., hexane). | The polar imidazole and aldehyde groups confer solubility in polar solvents, while the nonpolar phenyl ring limits aqueous solubility.[1][8] |

| pKa | Amphoteric. The N-H proton is weakly acidic (pKa ~14), and the lone pair on the sp² nitrogen is basic (pKa ~7). | General property of the imidazole ring.[1] |

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate due to the reactivity of its aldehyde group and the versatile imidazole core.

-

Aldehyde Reactivity: The carbaldehyde group can readily undergo a variety of transformations:

-

Condensation: Reacts with primary amines to form Schiff bases (imines), which are important ligands in coordination chemistry.[9]

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (5-phenyl-1H-imidazole-2-carboxylic acid) using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Can be reduced to the primary alcohol ( (5-phenyl-1H-imidazol-2-yl)methanol) using reducing agents such as sodium borohydride.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, extending the carbon chain.

-

-

Medicinal Chemistry Applications: The imidazole nucleus is a key component in many pharmaceuticals. This compound serves as a starting point for synthesizing derivatives with potential biological activities, including antifungal, anticancer, and anti-inflammatory properties.[10][11]

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties are governed by the interplay of its constituent functional groups: the aromatic phenyl ring, the amphoteric imidazole core, and the reactive aldehyde. While some experimental data like melting point and a definitive crystal structure are not widely published, a robust profile can be constructed from spectroscopic principles and data from analogous compounds. Its predictable reactivity and the biological significance of its core structure establish it as a high-value building block for researchers in synthetic chemistry and drug discovery.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CAS:56248-10-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 56248-10-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 2-Phenyl-1H-imidazole-4-carbaldehyde | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Imidazolecarboxaldehyde 97 10111-08-7 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation and Analysis of 5-Phenyl-1H-imidazole-2-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and analysis of 5-Phenyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Recognizing the challenges often encountered in the detailed characterization of substituted imidazoles, this document synthesizes established analytical principles with field-proven insights. We delve into the causality behind experimental choices, emphasizing a multi-technique approach for unambiguous structural confirmation. This guide presents detailed, step-by-step methodologies for synthesis and analysis, supported by predictive spectroscopic data based on analogous structures. All protocols are designed as self-validating systems, ensuring scientific integrity. This document is intended to be a valuable resource for researchers engaged in the synthesis and characterization of novel imidazole-based therapeutic agents.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with various biological targets.[3] Phenyl-substituted imidazoles, in particular, are prevalent in compounds with anticancer, antiviral, and anti-inflammatory properties.[4][5] this compound serves as a key intermediate in the synthesis of more complex molecular architectures, making its thorough characterization paramount for the successful development of novel therapeutics. The aldehyde functionality provides a reactive handle for further synthetic transformations, allowing for the exploration of diverse chemical space.

This guide will provide a comprehensive overview of the synthesis and structural elucidation of this important building block, addressing the nuances of its analytical characterization.

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for imidazole ring formation.[6] A common and effective strategy involves the oxidation of the corresponding alcohol, 5-phenyl-1H-imidazol-2-yl)methanol. This precursor can be synthesized via a multicomponent reaction.

Proposed Synthetic Pathway

A plausible and efficient synthesis is a two-step process, beginning with the formation of the imidazole ring, followed by oxidation to the desired aldehyde.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Oxidation of (5-Phenyl-1H-imidazol-2-yl)methanol

This protocol is adapted from a known procedure for the oxidation of a similar imidazole methanol derivative.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (5-phenyl-1H-imidazol-2-yl)methanol (1.0 eq.) in 1,4-dioxane.

-

Addition of Oxidant: Add activated manganese (IV) oxide (MnO2) (5.0-10.0 eq.) to the suspension. The use of a significant excess of MnO2 is crucial for driving the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with hot 1,4-dioxane.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Structural Elucidation: A Multi-Technique Approach

The structural confirmation of this compound requires a combination of spectroscopic techniques. The potential for tautomerism in the imidazole ring presents a unique analytical challenge that must be considered.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. However, for imidazole derivatives, tautomerism can lead to peak broadening or the appearance of multiple sets of signals in solution-state NMR, complicating interpretation. Solid-state NMR (CP-MAS) can be a valuable alternative to overcome this issue.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.7 - 9.9 | s | - |

| Imidazole-H | 7.8 - 8.0 | s | - |

| Phenyl-H (ortho) | 7.6 - 7.8 | d | ~7-8 |

| Phenyl-H (meta, para) | 7.2 - 7.5 | m | - |

| Imidazole-NH | 13.0 - 14.0 | br s | - |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 180 - 185 |

| C2 (Imidazole) | 145 - 150 |

| C4/C5 (Imidazole) | 125 - 140 (may be broad) |

| C (ipso-Phenyl) | 130 - 135 |

| CH (Phenyl) | 125 - 130 |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as the solvent is intentional. Its ability to form hydrogen bonds can help in observing the exchangeable NH proton, which might not be visible in less polar solvents like CDCl₃. The prediction of broad signals for the imidazole ring carbons acknowledges the potential for tautomeric exchange on the NMR timescale.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak, confirming the molecular weight of the compound. The fragmentation pattern will provide further structural information.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 172 | [M]⁺ (Molecular Ion) |

| 171 | [M-H]⁺ |

| 144 | [M-CO]⁺ |

| 116 | [M-CO-N₂]⁺ or [M-CO-HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique for identifying key functional groups.

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Imidazole) | 3100 - 3400 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong |

| C=N Stretch (Imidazole Ring) | 1580 - 1620 | Medium |

| C=C Stretch (Aromatic/Imidazole) | 1450 - 1600 | Medium-Strong |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Predicted UV-Visible Spectroscopy Data

| Transition | Predicted λmax (nm) | Solvent |

| π → π | 270 - 300 | Ethanol |

| n → π | 320 - 350 | Ethanol |

The π → π* transition is expected to be the more intense of the two, arising from the conjugated system of the phenyl and imidazole rings.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[7] While obtaining suitable crystals can be challenging, the resulting data is invaluable for unambiguous structure determination.

Protocol for Crystallization

-

Solvent Screening: Dissolve the purified compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, acetonitrile, or ethyl acetate).

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is soluble and place it in a sealed container with a less polar solvent in which it is sparingly soluble. The slow diffusion of the anti-solvent will induce crystallization.

If successful, the crystallographic data will definitively confirm the connectivity and provide insights into the packing and intermolecular forces, such as hydrogen bonding involving the imidazole N-H.

Conclusion

The structural elucidation of this compound is a critical step in its application as a synthetic intermediate in drug discovery. This guide has outlined a comprehensive approach, from a proposed synthesis to a multi-technique analytical workflow. The challenges posed by tautomerism have been highlighted, with an emphasis on the rationale behind choosing specific analytical methods. The provided predictive data, based on established principles and analogous compounds, serves as a robust framework for researchers to confirm the structure of this valuable molecule. Adherence to these self-validating protocols will ensure the scientific integrity of the structural assignment, paving the way for the development of novel imidazole-based therapeutics.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Advent and Evolution of Imidazole-2-Carbaldehydes: A Synthetic Chemist's In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

Imidazole-2-carbaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of modern medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and versatile reactivity have made it a sought-after intermediate in the synthesis of a vast array of biologically active molecules. The strategic placement of the formyl group at the C2 position of the imidazole ring provides a reactive handle for diverse chemical transformations, enabling the construction of complex molecular architectures that are pivotal for therapeutic interventions.[1] This guide delves into the historical discovery and the evolution of synthetic methodologies for this crucial building block, offering a comprehensive resource for researchers and professionals in the field.

A Historical Perspective: From the Imidazole Core to C2-Functionalization

The journey to imidazole-2-carbaldehydes begins with the discovery of the parent imidazole ring. In 1858, Heinrich Debus first reported the synthesis of imidazole, which he named "glyoxaline," from the reaction of glyoxal and ammonia.[3] This was followed by the work of Bronisław Radziszewski, who developed a more general method for synthesizing substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, a reaction now known as the Debus-Radziszewski imidazole synthesis.[1][4]

While the imidazole core was accessible, the specific and efficient functionalization of the C2 position with a carbaldehyde group presented a significant synthetic challenge. Early methods for preparing 2-substituted imidazoles were often harsh and lacked regioselectivity. The direct introduction of a formyl group onto the imidazole ring was not a straightforward task due to the electronic nature of the heterocycle.

A significant breakthrough in accessing C2-functionalized imidazoles, including precursors to the aldehyde, was the development of methods involving the condensation of 1-substituted imidazoles with formaldehyde to yield 2-hydroxymethylimidazoles.[5] These alcohol intermediates could then be oxidized to the corresponding aldehydes. Another pivotal advancement was the application of organometallic chemistry, specifically the generation of 2-lithioimidazole species, which could then be quenched with a formylating agent like N,N-dimethylformamide (DMF).[6]

The advent of more sophisticated formylation techniques, such as the Vilsmeier-Haack reaction, provided a more direct route to imidazole-2-carbaldehydes, particularly for N-substituted imidazoles.[7] This reaction, which employs a Vilsmeier reagent generated from DMF and an acid chloride like phosphoryl chloride (POCl3), offered a milder and more efficient alternative to earlier methods.[7][8]

Figure 1: A simplified timeline illustrating the key stages in the development of synthetic methods for imidazole-2-carbaldehydes.

The Synthetic Arsenal: A Comparative Analysis of Methodologies

The synthesis of imidazole-2-carbaldehydes has evolved significantly, with several key strategies emerging as the most reliable and versatile. The choice of method often depends on the desired substitution pattern on the imidazole ring and the scale of the reaction.

| Synthetic Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Oxidation of 2-Methylimidazoles | 2-Methylimidazole derivatives | Oxidizing agents (e.g., SeO₂, MnO₂) | Readily available starting materials. | Often requires harsh reaction conditions and can lead to over-oxidation or side products. |

| Oxidation of 2-(Hydroxymethyl)imidazoles | 2-(Hydroxymethyl)imidazole derivatives | Mild oxidizing agents (e.g., MnO₂) | Generally high-yielding and clean reactions.[6] | Requires the pre-synthesis of the alcohol precursor.[5] |

| Organometallic Routes (Lithiation) | N-Protected imidazoles or 2-haloimidazoles | Organolithium reagents (e.g., n-BuLi), DMF | High regioselectivity for the C2 position.[6] | Requires anhydrous conditions and cryogenic temperatures; the N-H proton must be protected. |

| Vilsmeier-Haack Reaction | N-Substituted imidazoles | Vilsmeier reagent (DMF/POCl₃) | Direct formylation in a one-pot procedure; generally mild conditions.[7][8] | Primarily effective for N-substituted imidazoles; regioselectivity can be an issue with certain substrates. |

In-depth Analysis of Key Synthetic Strategies

The oxidation of readily available 2-methylimidazoles represents a classical approach to imidazole-2-carbaldehydes. However, this method often suffers from low yields and the formation of byproducts due to the harsh oxidizing agents required.

A more refined and widely used variation of this approach is the oxidation of 2-(hydroxymethyl)imidazoles. These alcohol precursors can be synthesized by the condensation of 1-substituted imidazoles with formaldehyde.[5] The subsequent oxidation to the aldehyde is typically achieved with high efficiency using mild oxidizing agents like manganese dioxide (MnO₂).[6]

Step-by-Step Protocol: Oxidation of 1-Benzyl-2-(hydroxymethyl)imidazole

-

Dissolution: Dissolve 1-benzyl-2-(hydroxymethyl)imidazole in a suitable solvent such as chloroform or dichloromethane.

-

Addition of Oxidant: Add an excess of activated manganese dioxide (MnO₂) to the solution. The amount of MnO₂ can range from 5 to 20 equivalents.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the manganese salts.

-

Purification: Wash the celite pad with the solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.

The use of organolithium reagents provides a highly regioselective method for the synthesis of imidazole-2-carbaldehydes. The acidity of the C2 proton of the imidazole ring allows for its selective deprotonation by a strong base like n-butyllithium (n-BuLi), especially after protection of the N-H proton. The resulting 2-lithioimidazole intermediate can then be reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.[6]

Alternatively, a metal-halogen exchange reaction can be employed, where a 2-bromo or 2-iodoimidazole is treated with an organolithium reagent to generate the 2-lithio species.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

The Phenyl-Imidazole Scaffold: A Keystone in Modern Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazole ring is a privileged heterocyclic scaffold, fundamental to the structure of essential biological molecules and a multitude of clinically significant therapeutic agents.[1][2] When substituted with a phenyl group, the resulting scaffold gains a remarkable versatility, unlocking a vast landscape of biological activities. The phenyl moiety critically modulates physicochemical properties such as lipophilicity and facilitates crucial π-π stacking interactions within biological targets, enhancing binding affinity and specificity.[3] This guide provides a comprehensive analysis of the biological significance of phenyl-substituted imidazoles, delving into their mechanisms of action across diverse therapeutic areas, including oncology, inflammation, and infectious diseases. We will explore the structure-activity relationships that govern their potency and provide field-proven experimental protocols to empower researchers in the synthesis and evaluation of these high-value compounds.

Phenyl-Substituted Imidazoles as Anticancer Agents

The electron-rich nature of the imidazole ring allows it to bind effectively to a variety of biological receptors, making it a cornerstone in the design of new anticancer agents.[4][5] Phenyl-substituted imidazoles have emerged as potent therapeutics that combat cancer through diverse and targeted mechanisms of action.

Key Mechanisms of Antineoplastic Activity

-

Kinase Inhibition: Many clinically approved kinase inhibitors, such as nilotinib, feature an N-phenyl benzamide moiety alongside a heterocycle like imidazole.[6] These structures are designed to target the ATP-binding site of tyrosine kinases, such as Bcr-Abl, which are constitutively active in certain cancers like chronic myelogenous leukemia (CML), thereby inhibiting downstream signaling pathways that drive cell proliferation.[6]

-

Inhibition of Immunomodulatory Enzymes: Indoleamine 2,3-dioxygenase (IDO) is a critical enzyme that contributes to the immune escape of tumors by creating a tolerogenic microenvironment.[7] 4-phenyl-imidazole (4-PI) and its derivatives have been identified as inhibitors of IDO.[7] These compounds bind to the heme iron at the enzyme's active site, disrupting its function and potentially restoring the immune system's ability to recognize and attack cancer cells.[7]

-

Microtubule Destabilization: Microtubules are essential for cell division, and disrupting their dynamics is a proven anticancer strategy. Certain phenyl-imidazole derivatives linked with other moieties, such as thiazole, have been shown to act as orally active microtubule destabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells.[5][8]

Case Study: Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives

A recent study detailed the synthesis of novel imidazole-based N-phenylbenzamide derivatives and evaluated their cytotoxic potential against various human cancer cell lines.[4] The results, summarized below, highlight how substitutions on the phenyl ring dramatically influence anticancer potency.

| Compound ID | Phenyl Substitution | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |

| 4e | para-methoxy | - | - | - |

| 4f | para-fluoro | 7.5 | 9.3 | 8.9 |

| Nilotinib | (Reference Drug) | - | - | - |

| Table 1: Cytotoxicity data for lead phenyl-imidazole derivatives, demonstrating potent, single-digit micromolar activity against multiple cancer cell lines.[4] |

The superior activity of derivative 4f , featuring a fluorine substitution, underscores the importance of electron-withdrawing groups in enhancing cytotoxic effects in this particular series.[4]

Experimental Workflow: From Synthesis to Biological Validation

The development of novel anticancer agents follows a rigorous, multi-stage validation process. The causality behind this workflow is to systematically identify potent and selective compounds while minimizing resource expenditure on non-viable candidates.

Anti-inflammatory Properties

Phenyl-substituted imidazoles have demonstrated significant potential in mitigating inflammation, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of key enzymes in the inflammatory cascade. For instance, a series of 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols showed potent topical anti-inflammatory activity, which was linked to the inhibition of cytochrome P450.[11] This inhibition consequently reduces the levels of inflammatory mediators in the skin.[11] Other studies have demonstrated efficacy in systemic models of inflammation, suggesting broader mechanisms may be at play.[9][12]

Preclinical Efficacy Data

The carrageenan-induced rat paw edema model is a standard and self-validating system for assessing acute anti-inflammatory activity. The edematous response is highly reproducible, and the percent inhibition caused by a test compound provides a reliable measure of efficacy.

| Compound ID | Phenyl Substitution | % Inhibition of Edema | Ulcerogenic Severity Index |

| 3h | 2-(4-nitrophenyl), 1-phenyl | 58.02% | 0.17 |

| 3l | 2,4-di-(4-methoxyphenyl), 1-phenyl | 56.17% | 0.17 |

| Indomethacin | (Reference Drug) | 70.78% | >0.17 |

| Table 2: In vivo anti-inflammatory activity of lead phenyl-imidazole derivatives, showing efficacy comparable to the standard drug indomethacin but with a superior gastrointestinal safety profile.[9] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the in vivo acute anti-inflammatory activity of test compounds.

Rationale: Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation. The use of a plethysmometer provides precise, quantitative measurements of paw volume.

Methodology:

-

Animal Acclimatization: Acclimatize Wistar rats (150-200g) for 7 days under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.

-

Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Standard (Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10 mg/kg).

-

Compound Administration: Administer the vehicle, standard, or test compounds orally (p.o.).

-

Inflammation Induction: After 1 hour, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately after injection (0 hours) and at specified intervals (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.

-

Calculation: Calculate the percent inhibition of edema using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

Broad-Spectrum Antimicrobial Activity

The phenyl-imidazole scaffold is a privileged structure in the development of antimicrobial agents, demonstrating efficacy against a wide range of bacterial and fungal pathogens.[1][13]

Antibacterial and Antifungal Efficacy

Numerous studies have reported the synthesis of phenyl-imidazole derivatives with potent antimicrobial properties.[14][15][16] Their activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

| Compound ID | Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 4b | 2-(2-chlorophenyl) | 25 | 50 | 25 |

| 4f | 2-(4-nitrophenyl) | 50 | 25 | 50 |

| 4h | 2-(4-chlorophenyl) | 25 | 50 | 50 |

| Table 3: Minimum Inhibitory Concentration (MIC) values for triphenyl-imidazole derivatives, indicating potent activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.[14] |

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of phenyl-imidazoles is highly dependent on the nature and position of substituents on the phenyl rings. A consistent finding across multiple studies is that the presence of electron-withdrawing groups (EWGs) at the ortho and para positions of the phenyl ring tends to enhance antimicrobial activity.[14][15] Conversely, electron-donating groups (EDGs) like methoxy often lead to reduced activity.[14] This provides a clear, actionable insight for medicinal chemists aiming to optimize this scaffold.

Phenyl-Imidazoles as Targeted Enzyme Inhibitors

Beyond broad applications, the phenyl-imidazole scaffold has proven to be an excellent starting point for developing highly specific inhibitors for enzymes implicated in a range of diseases.

-

Neurodegenerative Disease: 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is an enzyme implicated in the pathology of Alzheimer's disease.[17] Rational design based on a 2-phenyl-1H-benzo[d]imidazole core led to the development of potent inhibitors of this enzyme, with one lead compound demonstrating the ability to alleviate cognitive impairment in preclinical models.[17]

-

Metabolic Disease: α-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A series of 2-phenyl-1H-benzo[d]imidazole derivatives were identified as potent, non-competitive α-glucosidase inhibitors.[18] Kinetic and molecular docking studies confirmed that these compounds bind to an allosteric site on the enzyme, rather than the active site, providing a different mechanism of inhibition compared to some existing drugs.[18]

-

Other Enzymes: 4-phenylimidazole has been identified as one of the most potent known reversible inhibitors of β-glucosidase.[19] The binding energy of this molecule is attributed to the additive contributions of the phenyl moiety binding to a hydrophobic aglycone site and the imidazole moiety binding to the sugar-binding site.[19]

Synthesis and Methodologies

The widespread biological importance of phenyl-substituted imidazoles has driven the development of efficient and versatile synthetic protocols. Multicomponent reactions (MCRs) are particularly favored for their atom economy and operational simplicity.[4][20]

Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles (Radziszewski Reaction)

Objective: To efficiently synthesize a diverse library of trisubstituted imidazoles.

Rationale: This one-pot, three-component reaction is a classic and reliable method. Benzil provides the C4-C5 carbon backbone, the aldehyde provides the C2 carbon and its phenyl substituent, and ammonium acetate serves as the nitrogen source for the imidazole ring. Glacial acetic acid acts as both the solvent and a catalyst.[2][21]

Methodology:

-

Reagent Setup: In a round-bottom flask, combine benzil (1 mmol), a substituted benzaldehyde (1 mmol), and ammonium acetate (2 mmol).

-

Solvent Addition: Add glacial acetic acid (10 mL).

-

Reaction: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (approx. 50 mL).

-

Precipitation: Neutralize the mixture with a dilute ammonia solution. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted imidazole.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4][14]

Conclusion and Future Perspectives

The phenyl-substituted imidazole scaffold is a pharmacologically significant structure with a remarkable breadth of biological activities. Its derivatives have demonstrated potent efficacy as anticancer, anti-inflammatory, and antimicrobial agents, largely due to the synergistic interplay between the electron-rich imidazole core and the modulatory phenyl group. The ability of this scaffold to serve as a platform for potent and selective enzyme inhibitors further cements its role in modern drug discovery.

Future research will likely focus on leveraging computational tools for more precise rational design, optimizing pharmacokinetic and safety profiles through targeted substitutions, and exploring novel therapeutic applications.[4][7] The continued development of green and efficient synthetic methodologies will be crucial in translating these promising laboratory findings into clinically valuable therapeutics.

References

- 1. ijfmr.com [ijfmr.com]

- 2. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 5. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis and bioevaluation of substituted diphenyl imidazoles [wisdomlib.org]

- 14. eurjchem.com [eurjchem.com]

- 15. ymerdigital.com [ymerdigital.com]

- 16. connectjournals.com [connectjournals.com]

- 17. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of beta-glucosidase by imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Phenyl-1H-imidazole-2-carbaldehyde: A Technical Guide for Researchers

Introduction

5-Phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an imidazole core, a phenyl substituent, and a reactive aldehyde group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and the Challenge of Tautomerism

A critical aspect influencing the spectroscopic characterization of this compound is the phenomenon of prototropic tautomerism. The proton on the imidazole ring can reside on either of the two nitrogen atoms, leading to two tautomeric forms in equilibrium. This dynamic process can have a profound impact on the NMR spectra, particularly in solution.

Caption: Prototropic tautomerism in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide valuable information.

¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde, imidazole, and phenyl protons. The exact chemical shifts can be influenced by the solvent and the position of the tautomeric equilibrium.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | - | Deshielded due to the electronegativity of the oxygen atom. |

| Imidazole N-H | 12.0 - 14.0 | Broad Singlet (br s) | - | Often broad and may exchange with D₂O. |

| Imidazole C-H | 7.0 - 8.0 | Singlet (s) | - | The chemical shift will depend on the dominant tautomer. |

| Phenyl (ortho) | 7.6 - 7.8 | Doublet (d) or Multiplet (m) | ~ 7-8 | |

| Phenyl (meta) | 7.3 - 7.5 | Triplet (t) or Multiplet (m) | ~ 7-8 | |

| Phenyl (para) | 7.2 - 7.4 | Triplet (t) or Multiplet (m) | ~ 7-8 |

¹³C NMR Spectroscopy: The Impact of Tautomerism

Obtaining a well-resolved ¹³C NMR spectrum of 2-phenylimidazole carbaldehydes in solution can be challenging due to the rapid tautomeric exchange on the NMR timescale. This can lead to broadened or even undetectable signals for the imidazole ring carbons.[1]

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | 180 - 190 | |

| Imidazole C2 | 145 - 155 | |

| Imidazole C4/C5 | 120 - 140 | May appear as broadened signals or a single averaged signal in solution due to tautomerism. |

| Phenyl (ipso) | 130 - 135 | |

| Phenyl (ortho, meta, para) | 125 - 130 |

Expert Insight: To overcome the challenges of tautomerism in solution-state ¹³C NMR, solid-state NMR (CP-MAS) can be a powerful alternative. In the solid state, the tautomeric exchange is often slowed down or stopped, allowing for the observation of distinct signals for each carbon atom in the specific tautomer present in the crystal lattice.[1]

Experimental Protocol for NMR Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often a good choice for imidazole-containing compounds as it can help in observing the N-H proton.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the potential for broadened signals, a higher number of scans may be necessary.

-

If needed, perform two-dimensional NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase correction and baseline correction on the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Vibrational Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3200 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aldehyde C-H Stretch | 2700 - 2900 (often two bands) | Weak |

| C=O Stretch (aldehyde) | 1680 - 1710 | Strong |

| C=N and C=C Stretches | 1500 - 1650 | Medium to Strong |

| Aromatic C-H Bending | 690 - 900 | Strong |

Experimental Protocol for IR Analysis

A common and convenient method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion and Fragmentation

For this compound (C₁₀H₈N₂O), the expected exact mass is 172.0637 g/mol . In an electron ionization (EI) mass spectrum, the following ions are expected:

| m/z | Identity | Notes |

| 172 | [M]⁺ | Molecular ion peak. |

| 171 | [M-H]⁺ | Loss of a hydrogen atom. |

| 143 | [M-CHO]⁺ | Loss of the formyl radical. |

| 116 | [C₇H₆N]⁺ | Fragmentation of the imidazole ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating ions and inducing fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. While ¹H NMR, IR, and MS are expected to provide straightforward data for structural confirmation, ¹³C NMR in solution may present challenges due to tautomerism. Awareness of this phenomenon and the application of appropriate analytical techniques, such as solid-state NMR, are key to a comprehensive and accurate characterization of this important synthetic intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers working with this and related compounds.

References

tautomerism in 2-phenylimidazolecarbaldehydes

An In-depth Technical Guide Topic: Tautomerism in 2-Phenylimidazolecarbaldehydes Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental phenomenon in heterocyclic chemistry with profound implications for molecular properties and function. In the context of 2-phenylimidazolecarbaldehydes, a scaffold of significant interest in medicinal chemistry and materials science, understanding tautomeric equilibria is not merely an academic exercise but a critical prerequisite for rational drug design and material development.[1][2] This guide provides a comprehensive technical overview of the prototropic tautomerism inherent to the imidazole ring and the associated hydration equilibrium of the carbaldehyde substituent. We will dissect the structural landscape, detail field-proven experimental and computational methodologies for characterization, and explore the direct consequences of this dynamic behavior on biological activity and material properties.

The Structural and Energetic Landscape of Tautomerism

The tautomeric complexity of 2-phenylimidazolecarbaldehydes arises from two distinct, yet potentially interconnected, equilibria: the prototropic N-H shift within the imidazole ring and the hydration of the exocyclic carbaldehyde group.

Prototropic Tautomerism of the Imidazole Ring

The core of the issue lies in the migration of a proton between the two nitrogen atoms of the imidazole ring.[3] This results in two distinct and non-equivalent tautomers for asymmetrically substituted imidazoles like the 2-phenyl-4/5-carbaldehyde system.

-

Tautomer A: 2-Phenyl-1H-imidazole-4-carbaldehyde

-

Tautomer B: 2-Phenyl-1H-imidazole-5-carbaldehyde

The equilibrium between these forms is rapid and highly sensitive to the molecular environment.[4] Computational studies have shown that for the parent aldehydes, the 2-phenyl-1H-imidazole-5-carbaldehyde tautomer is generally predicted to be more stable.[4]

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. purkh.com [purkh.com]

- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

The Imidazole Scaffold: A Privileged Core for Modern Therapeutics

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties—including its amphoteric nature, high polarity, and capacity for hydrogen bonding and coordination chemistry—allow it to interact with a vast array of biological targets.[3][4][5] This versatility has established the imidazole moiety as a "privileged scaffold" in drug discovery, leading to the development of a multitude of FDA-approved drugs.[6][7][8] This technical guide provides an in-depth exploration of the key therapeutic applications of imidazole derivatives, focusing on the molecular mechanisms, pivotal compounds, and the experimental methodologies used to validate their activity. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Antifungal Applications: Disrupting the Fungal Cell Membrane

Imidazole-based antifungals represent a major class of agents for treating fungal infections.[9] Their primary mechanism of action is the targeted disruption of fungal cell membrane integrity.[10][11]

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic and fungicidal activity of antifungal imidazoles, such as Clotrimazole , Miconazole , and Ketoconazole , is primarily achieved by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][12]

-

Enzyme Inhibition : The imidazole nitrogen atom (N-3) binds to the heme iron atom in the active site of CYP51.

-

Ergosterol Depletion : This binding blocks the demethylation of lanosterol, a critical precursor to ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[13][14]

-

Membrane Disruption : The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors increase the permeability and fluidity of the fungal membrane, disrupting the function of membrane-bound enzymes and ultimately leading to cell growth arrest and death.[11]

Additional mechanisms contribute to their efficacy, including the inhibition of triglyceride and phospholipid synthesis and the impairment of oxidative and peroxidative enzymes, which leads to a toxic intracellular buildup of hydrogen peroxide.[13][14] Furthermore, these derivatives inhibit the transformation of Candida albicans blastospores into their invasive mycelial form, aiding host defense mechanisms in clearing the infection.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. ijrar.org [ijrar.org]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. clinmedkaz.org [clinmedkaz.org]

- 10. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 11. biolmolchem.com [biolmolchem.com]

- 12. jchemrev.com [jchemrev.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry. Its unique electronic and structural properties have made it a versatile building block in the design and development of a vast array of therapeutic agents. This guide provides a comprehensive overview of the medicinal chemistry of imidazole-based compounds, from their fundamental properties and synthesis to their diverse pharmacological applications and the intricate structure-activity relationships that govern their efficacy.

The Enduring Significance of the Imidazole Moiety

First synthesized in 1858 by Heinrich Debus, the imidazole ring's journey into the core of medicinal chemistry has been remarkable.[1] Its prevalence in nature, as a key component of the amino acid histidine, the neurotransmitter histamine, and purine bases in nucleic acids, hinted at its fundamental biological importance.[2][3] This natural precedent has inspired chemists to incorporate the imidazole nucleus into a multitude of synthetic drugs.

The success of imidazole-based drugs stems from the ring's unique physicochemical properties. It is an aromatic, planar structure with a dipole moment, rendering it soluble in polar solvents.[4][5][6] The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[4][5] This allows it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, which are crucial for drug-receptor binding.[7]

Synthesis of the Imidazole Core: Key Methodologies

The construction of the imidazole ring can be achieved through several synthetic strategies. Two of the most classical and widely utilized methods are the Debus-Radziszewski synthesis and the van Leusen imidazole synthesis.

The Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction, first reported by Heinrich Debus in 1858 and later investigated by Bronisław Radziszewski, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][8][9]

Experimental Protocol: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve benzil (1.0 equivalent) and benzaldehyde (1.0 equivalent) in glacial acetic acid.

-

Add ammonium acetate (excess, e.g., 10 equivalents) to the solution.

-

Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Mechanism Overview: The reaction is thought to proceed in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation to yield the imidazole ring.[3][10]

Caption: Debus-Radziszewski Imidazole Synthesis Workflow.

The van Leusen Imidazole Synthesis

The van Leusen reaction provides a versatile route to 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[5][7]

Experimental Protocol: van Leusen Synthesis of a 1,5-Disubstituted Imidazole

Materials:

-

An aldehyde

-

A primary amine

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol or Ethanol

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the primary amine (1.0 equivalent) in methanol or ethanol to form the aldimine in situ. Stir for 30 minutes at room temperature.

-

Add TosMIC (1.0 equivalent) and potassium carbonate (2.0 equivalents) to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like DCM.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by column chromatography on silica gel.

Mechanism Overview: The reaction proceeds via the deprotonation of TosMIC to form a nucleophilic carbanion. This anion attacks the imine carbon, leading to a cyclization reaction. Subsequent elimination of p-toluenesulfinic acid yields the imidazole ring.[5][11]